molecular formula C7H4N4S B13960931 7H-Thiazolo[5,4-e]benzotriazole CAS No. 211-28-9

7H-Thiazolo[5,4-e]benzotriazole

Cat. No.: B13960931
CAS No.: 211-28-9
M. Wt: 176.20 g/mol
InChI Key: UHYISDCXHNDRHZ-UHFFFAOYSA-N
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Description

Structural Framework and Significance of Thiazole-Benzotriazole Hybrid Architectures

The structural foundation of 7H-Thiazolo[5,4-e]benzotriazole is the amalgamation of two biologically significant heterocycles. The thiazole (B1198619) ring, a five-membered ring containing sulfur and nitrogen atoms, is a core component in numerous FDA-approved drugs and is known for a wide array of biological activities, including antimicrobial and anticancer properties. nih.govglobalresearchonline.net The benzotriazole (B28993) unit, consisting of a benzene (B151609) ring fused to a triazole ring, is also a prominent scaffold in medicinal chemistry, with derivatives exhibiting antimicrobial, antiviral, and other pharmacological effects. nih.govijariie.com

The hybridization of these two frameworks in a fused system like this compound is a strategic approach in drug design. This molecular hybridization can lead to compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles compared to the individual parent heterocycles. researchgate.net The rigid, planar nature of the fused system can facilitate intercalation with biological macromolecules, such as DNA or proteins, which is a common mechanism for many therapeutic agents.

Comparative Analysis with Related Fused Aza-Heterocycles (e.g., Thiazolo[5,4-d]thiazoles, Benzothiazoles)

To better understand the uniqueness of this compound, a comparison with related fused aza-heterocycles is insightful.

Thiazolo[5,4-d]thiazoles: This class of compounds features the fusion of two thiazole rings. They are known for their electron-deficient nature, high oxidative stability, and rigid planar structure, which enables efficient intermolecular π–π stacking. mdpi.com These properties make them promising materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. While sharing the thiazole moiety, the replacement of one thiazole ring with a benzotriazole ring in this compound introduces a different electronic and steric environment, which could modulate its potential applications.

Benzothiazoles: Benzothiazoles, where a thiazole ring is fused to a benzene ring, are another important class of heterocycles. They exhibit a wide range of biological activities, including antibacterial and anticancer properties. nih.gov Compared to benzothiazole (B30560), this compound incorporates an additional fused triazole ring. This addition significantly increases the nitrogen content and alters the electronic distribution of the molecule, potentially leading to different biological targets and activities. For instance, some studies have shown that benzothiazole derivatives are more active than their benzimidazole (B57391) counterparts in certain biological assays. nih.gov

The table below provides a comparative overview of these related fused systems.

FeatureThis compoundThiazolo[5,4-d]thiazole (B1587360)Benzothiazole
Fused Rings Thiazole, Benzene, TriazoleTwo Thiazole RingsThiazole, Benzene
Key Heteroatoms Nitrogen, SulfurNitrogen, SulfurNitrogen, Sulfur
General Properties Potential for diverse biological activity due to hybrid nature.Electron-deficient, high oxidative stability, used in organic electronics.Biologically active, with numerous applications in medicinal chemistry.

Historical Perspectives and Evolution of Research in Thiazole- and Benzotriazole-Containing Fused Systems

The study of thiazole and benzotriazole derivatives has a rich history. The thiazole ring is a fundamental component of thiamine (B1217682) (Vitamin B1), and its importance in biological systems has been recognized for decades. Research into synthetic thiazole derivatives has led to the development of a wide range of pharmaceuticals. globalresearchonline.net

Benzotriazole was first synthesized in the late 19th century and was initially recognized for its utility as a corrosion inhibitor. ijariie.com Its potential in medicinal chemistry began to be explored more extensively in the latter half of the 20th century. Researchers found that incorporating the benzotriazole moiety into larger heterocyclic systems could yield compounds with significant biological activities. nih.gov

The concept of creating fused heterocyclic systems by combining these and other pharmacophores is a more recent and evolving area of research. The synthesis of various thiazolo-fused systems, such as thiazolo[3,2-a]quinazolines and thiazolo[5,4-f]quinazolines, has been a subject of interest due to their potential as bioactive molecules. nih.gov While specific research on this compound appears to be limited, the foundational knowledge gained from the study of related fused systems like thiazolo[3,2-b] globalresearchonline.netnih.govresearchgate.nettriazoles and triazolbenzo[d]thiazoles provides a basis for future investigations into its synthesis and properties. nih.govnih.gov The exploration of such novel fused systems continues to be a dynamic field in the quest for new therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

211-28-9

Molecular Formula

C7H4N4S

Molecular Weight

176.20 g/mol

IUPAC Name

7H-[1,3]thiazolo[5,4-e]benzotriazole

InChI

InChI=1S/C7H4N4S/c1-2-5-7(12-3-8-5)6-4(1)9-11-10-6/h1-2H,3H2

InChI Key

UHYISDCXHNDRHZ-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=NN=NC3=C2S1

Origin of Product

United States

Synthetic Methodologies for 7h Thiazolo 5,4 E Benzotriazole and Analogous Fused Thiazole Benzotriazole Structures

Conventional Multi-Step Synthesis Pathways

Conventional methods for the synthesis of 7H-Thiazolo[5,4-e]benzotriazole and its analogs typically rely on a step-wise construction of the heterocyclic rings. These pathways often involve the initial synthesis of a substituted benzotriazole (B28993) precursor, followed by the annulation of the thiazole (B1198619) ring.

The journey towards this compound often commences with the synthesis of a functionalized benzotriazole core. A common starting point is the diazotization of an appropriately substituted o-phenylenediamine (B120857). For instance, the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in acetic acid is a well-established method for forming the benzotriazole ring. gsconlinepress.comgsconlinepress.com To facilitate the subsequent fusion of the thiazole ring, the benzotriazole precursor must possess suitable functional groups.

Key functionalization strategies include:

Amination: Introduction of an amino group onto the benzotriazole ring is a crucial step, as this group can serve as a nucleophile in the subsequent thiazole ring formation.

Halogenation: Halogenated benzotriazoles can be versatile intermediates, allowing for subsequent cross-coupling reactions or nucleophilic substitutions to introduce the necessary functionalities for thiazole ring closure.

Thionation: The introduction of a thiol group is another critical functionalization, providing the sulfur atom required for the thiazole ring.

These functionalized benzotriazoles then serve as the foundation upon which the thiazole ring is constructed.

The final step in the conventional synthesis is the annulation of the thiazole ring onto the functionalized benzotriazole precursor. The Hantzsch thiazole synthesis is a prominent method that can be adapted for this purpose. researchgate.netwikipedia.org This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative. researchgate.net

In the context of this compound synthesis, an appropriately substituted aminobenzotriazole could be reacted with a reagent providing the remaining carbon and sulfur atoms of the thiazole ring. For example, cyclocondensation of a bromo-substituted benzotriazole derivative with thiourea can lead to the formation of the fused thiazole ring. nih.gov

Alternative ring closure strategies may involve intramolecular cyclization of a benzotriazole derivative bearing a side chain with the necessary functionalities. For instance, a benzotriazole with an adjacent thioamide group could undergo oxidative cyclization to form the thiazole ring.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govnih.govresearchgate.net For the synthesis of fused thiazole systems, MAOS has been successfully employed to facilitate various reaction steps, including cyclization and condensation reactions. nih.govnih.gov

The application of MAOS to the synthesis of this compound could offer significant advantages, particularly in the ring closure step, which often requires elevated temperatures. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products. nih.gov

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Fused Triazole System

Method Reaction Time Yield (%) Reference
Conventional Heating 290 minutes 78 nih.gov

Deep eutectic solvents (DESs) are a class of green solvents that are gaining increasing attention in organic synthesis. nih.govmdpi.com These solvents are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a significantly lower melting point than the individual components. mdpi.com DESs offer several advantages, including low cost, low toxicity, and biodegradability. nih.gov

In the context of heterocyclic synthesis, DESs can act as both the solvent and a catalyst, facilitating reactions in a more sustainable manner. nih.govmdpi.comnih.gov The synthesis of thiazolo[5,4-d]thiazoles has been successfully achieved using a deep eutectic solvent composed of L-proline and glycerol. mdpi.com This approach avoids the use of volatile and hazardous organic solvents. The use of DESs in the synthesis of this compound could provide a greener alternative to traditional solvent-based methods.

Table 2: Synthesis of Thiazolo[5,4-d]thiazoles in a Deep Eutectic Solvent

Aldehyde Reactant Heating Method Yield (%) Reference
4-Hydroxy-3-methoxybenzaldehyde Conventional 75 mdpi.com
4-Hydroxy-3-methoxybenzaldehyde Microwave 92 mdpi.com
3-Hydroxy-4-methoxybenzaldehyde Conventional 70 mdpi.com

The development of metal-free and cost-effective synthetic protocols is a key goal in modern organic chemistry. While metal catalysts are often highly efficient, they can be expensive and may leave trace metal impurities in the final product. One approach to synthesizing benzotriazoles without metal catalysts involves the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid. gsconlinepress.com

Furthermore, the synthesis of trisubstituted 1,3,5-triazines from metformin has been achieved using benzotriazole chemistry in a metal-free and environmentally friendly manner. gsconlinepress.com These methods often offer advantages such as short reaction times and high scalability. gsconlinepress.com Exploring similar metal-free strategies for the synthesis of this compound could lead to more economical and sustainable production methods.

C-H Bond Functionalization Techniques for Direct Synthesis

Direct C-H bond functionalization has emerged as a powerful tool for the synthesis of complex heterocyclic systems, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of fused thiazole-benzotriazole structures, this approach enables the formation of key carbon-sulfur or carbon-nitrogen bonds directly from an unactivated C-H bond.

A notable strategy for the synthesis of the analogous benzo nih.govgsconlinepress.comthiazolo[2,3-c] semanticscholar.orgnih.govindexcopernicus.comtriazole ring system utilizes an intramolecular C-H functionalization as the final ring-closing step. semanticscholar.orgmdpi.com This method begins with the oxidation of a mercaptophenyl moiety attached to a triazole precursor to form a disulfide intermediate. semanticscholar.org Subsequent C-H bond functionalization is proposed to facilitate an intramolecular ring closure, directly forming the thiazole ring fused to the benzotriazole core. semanticscholar.orgnih.gov This approach is advantageous as it combines high functional group tolerance with short reaction times and often results in good to excellent yields. mdpi.comnih.gov

The key steps of this methodology are:

Formation of a Disulfide Intermediate: A mercaptophenyl-substituted triazole is oxidized to its corresponding disulfide. semanticscholar.orgresearchgate.net

Intramolecular C-H Functionalization/Cyclization: The disulfide intermediate undergoes a proposed intramolecular cyclization where a C-H bond on the triazole ring is functionalized, leading to the formation of the C-S bond that completes the thiazole ring. semanticscholar.orgresearchgate.net

This synthetic protocol highlights a modern approach where the thiazole ring is constructed in the final step by forming a bond between the sulfur of a 2-mercaptophenyl substituent and an unfunctionalized carbon on the triazole ring. semanticscholar.orgmdpi.com

Table 1: Conditions for C-H Functionalization/Cyclization
Starting MaterialReagents/ConditionsProductYieldReference
Mercaptophenyl-triazole derivativeOxidation to disulfide, followed by intramolecular C-H functionalizationBenzo nih.govgsconlinepress.comthiazolo[2,3-c] semanticscholar.orgnih.govindexcopernicus.comtriazoleGood to Excellent semanticscholar.orgmdpi.com

Oxidative Cyclization Approaches

Oxidative cyclization is a common and effective strategy for constructing fused heterocyclic rings, including the thiazole moiety in thiazole-benzotriazole systems. These reactions typically involve the formation of a carbon-sulfur bond under oxidative conditions, often using reagents like bromine, iodine, or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). indexcopernicus.comfrontiersin.org

One established method involves the oxidative cyclization of thiourea precursors. For instance, 2-amino-6-substituted-carbonyl benzothiazoles can be synthesized by reacting 4-substituted anilines with potassium thiocyanate to form a thiourea, which then undergoes oxidative cyclization with bromine. indexcopernicus.com A similar principle can be applied to the synthesis of fused thiazole-benzotriazole systems.

A more recent and highly relevant protocol involves an oxidative cyclization that is mechanistically linked with C-H bond functionalization. semanticscholar.orgmdpi.com In the synthesis of benzo nih.govgsconlinepress.comthiazolo[2,3-c] semanticscholar.orgnih.govindexcopernicus.comtriazoles, the conversion of a thiol precursor to the final tricyclic product can be achieved in one step without isolating the intermediate. semanticscholar.org This process, termed an oxidative cyclization reaction, proceeds via a disulfide intermediate. semanticscholar.orgresearchgate.net The Straub group has also noted that certain thiol-containing triazolium salts can undergo oxidative cyclization in dimethyl sulfoxide (DMSO) to form charged N-substituted heteroaromatic compounds. semanticscholar.orgmdpi.com

Molecular iodine has also been employed as a promoter for [3+2] oxidative cyclization in the synthesis of other fused thiazole systems, demonstrating the versatility of this approach. frontiersin.org Another example is the use of tert-butyl hydroperoxide (TBHP) in the presence of sodium carbonate to promote a cascade oxidative cyclization for constructing benzo nih.govgsconlinepress.comthiazolo[2,3-b]quinazolin-12-ones. rsc.org

Table 2: Examples of Oxidative Cyclization Reactions
PrecursorOxidant/ReagentProduct TypeReference
Thiol-containing triazolium saltsDMSOCharged N-substituted heteroaromatics semanticscholar.orgmdpi.com
ThioureasBromineBenzothiazoles indexcopernicus.com
2-amino-1,3,4-thiadiazole derivativesMolecular Iodine / K₂CO₃Thiadiazole-fused-thiadiazoles frontiersin.org
Isatins and 2-haloaryl isothiocyanatesTBHP / Na₂CO₃Benzo nih.govgsconlinepress.comthiazolo[2,3-b]quinazolin-12-ones rsc.org

Derivatization and Functionalization Strategies for Structural Modification of 7h Thiazolo 5,4 E Benzotriazole and Its Derivatives

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for modifying the benzotriazole (B28993) portion of the 7H-Thiazolo[5,4-e]benzotriazole scaffold. These reactions introduce alkyl or acyl groups onto the nitrogen atoms of the triazole ring, which can significantly influence the molecule's solubility, lipophilicity, and biological interactions.

The alkylation of benzotriazoles can be challenging as it often results in a mixture of N1 and N2 isomers. rsc.org However, regioselective N-alkylation has been achieved using various methods. For instance, the use of bases like potassium carbonate, sodium hydroxide, or phase-transfer catalysts can facilitate the reaction with alkyl halides. researchgate.net A metal-free catalytic approach using B(C6F5)3 has been reported for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, offering good to excellent yields. rsc.org The choice of solvent and base can also influence the regioselectivity of the reaction. researchgate.net

N-acylation of benzotriazoles is another important modification. N-acylbenzotriazoles are effective acylating agents for N-, O-, C-, and S-acylations. nih.gov A series of N-acyl-1H-benzotriazole derivatives have been synthesized and shown to possess bactericidal activity. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Benzotriazole Derivatives

Reagent/CatalystReaction TypeProduct TypeReference
Alkyl halides with NaOH in DMFN-AlkylationN-alkylated benzotriazoles researchgate.net
B(C6F5)3 with diazoalkanesN-AlkylationN1-alkylated benzotriazoles rsc.org
Acyl chloridesN-AcylationN-acyl-1H-benzotriazoles nih.gov
AnhydridesN-AcylationN-acyl-1H-benzotriazoles mdpi.com

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the this compound system can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic rings. These modifications can impact the molecule's reactivity, photophysical properties, and biological activity.

The introduction of EWGs, such as nitro or halo groups, can enhance the electron-deficient nature of the thiazole (B1198619) ring. mdpi.com This can be beneficial for applications in organic electronics. science.gov For instance, the presence of an electron-withdrawing group on the phenyl ring of certain thiazolo[3,2-b]-1,2,4-triazinone derivatives has been shown to increase their antibacterial activity. semanticscholar.org Similarly, indole-based benzothiazole (B30560) derivatives with electron-withdrawing groups have demonstrated potent antitumor activity. nih.gov

Conversely, the introduction of EDGs, such as alkoxy or amino groups, can increase the electron density of the aromatic system. This can influence the molecule's ability to participate in certain chemical reactions and can affect its biological interactions. The synthesis of various C3,N4-substituted triazole derivatives containing a N4-(2-((4-methoxybenzyl)thio)phenyl) group, which includes an electron-donating methoxy (B1213986) group, has been reported. researchgate.net

Synthesis of Oligomers and Polymers Incorporating the Core Structure

The incorporation of the this compound core into oligomers and polymers is a strategy to develop materials with unique optical and electronic properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

The synthesis of oligomers containing thiazolo[5,4-d]thiazole (B1587360) and carbazole (B46965) or triphenylamine (B166846) units has been reported. researchgate.netresearchgate.net These donor-acceptor systems exhibit interesting thermal, optical, and photophysical properties. researchgate.net The molecular weights and solubility of these oligomers can be controlled by adjusting the ratio of mono- and diformyl derivatives during the condensation reaction. researchgate.net

Polymer-supported benzotriazoles have also been prepared and utilized as catalysts in organic synthesis. nih.gov For example, benzotriazoles linked to Wang resin or Merrifield resin have been used to promote the synthesis of tetrahydroquinolines. nih.gov

Table 2: Examples of Oligomers and Polymers based on Thiazolo[5,4-d]thiazole

Monomer UnitsPolymer/Oligomer TypePotential ApplicationReference
Thiazolo[5,4-d]thiazole and CarbazoleOligomerOrganic electronics researchgate.netresearchgate.net
Thiazolo[5,4-d]thiazole and TriphenylamineOligomerOrganic electronics researchgate.netresearchgate.net
5-(Hydroxymethyl)benzotriazole and Merrifield resinPolymer-supported catalystOrganic synthesis nih.gov

Preparation of Hybrid Systems with Other Functional Moieties (e.g., Oxadiazole, Indole (B1671886), Pyrazine)

Hybrid molecules that combine the this compound scaffold with other functional moieties have been synthesized to explore synergistic or enhanced biological activities. This approach, often referred to as molecular hybridization, is a common strategy in medicinal chemistry.

Oxadiazole: Hybrid compounds containing both benzotriazole and oxadiazole moieties have been reported to exhibit remarkable biological characteristics, including anticancer, antibacterial, and antifungal activities. thematicsjournals.org The combination of these two heterocyclic rings can lead to compounds with improved pharmacological profiles. tjpr.org

Indole: The indole nucleus is a common feature in many biologically active compounds. Hybrid molecules incorporating both the thiazolo[5,4-e]benzotriazole and indole scaffolds have been investigated. For example, indole-based hydrazine (B178648) carboxamide derivatives of benzothiazole have shown potent antitumor activity. nih.gov

Pyrazine (B50134): Pyrazine derivatives are known for their diverse pharmacological activities. researchgate.net Hybrid compounds linking pyrazine and thiazole moieties have been synthesized and evaluated for their anticancer properties. researchgate.net The rationale behind creating such hybrids is that they may access biological targets that are not effectively modulated by the individual components alone. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the peripheral functionalization of the this compound core. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are commonly employed. For instance, a palladium catalyst, Pd(PPh3)4, in the presence of copper thiophene-2-carboxylate (B1233283) (CuTC), has been used to achieve cross-coupling between a thiazolo[4,5-d] mdpi.comresearchgate.netnih.govtriazole derivative and p-tolylboronic acid. nih.gov Scandium triflate (Sc(OTf)3) has also been shown to catalyze the coupling of a similar scaffold with N-methylindole. nih.gov

These metal-catalyzed reactions provide a versatile means to introduce aryl and other functional groups onto the thiazole ring, facilitating the synthesis of complex derivatives with tailored properties. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the case of thiazolo[3,2-b]-1,2,4-triazinone derivatives, which share a related heterocyclic core, ¹H and ¹³C NMR spectra are crucial for confirming the successful synthesis and for the full characterization of the target compounds. semanticscholar.org For instance, in the ¹H NMR spectra of 6-substituted-1-hydroxy-1,2,3-benzotriazoles, the protons of the benzene (B151609) ring typically appear in the region of δ 7.42 to 8.68 ppm. asianpubs.org The splitting patterns observed in these spectra, such as ortho and meta coupling, provide valuable information about the substitution pattern on the aromatic ring. asianpubs.org Similarly, for 1H-benzotriazole, ¹H NMR spectra show distinct signals for the aromatic protons, often appearing around 7.4 ppm and 7.9 ppm. chemicalbook.com

The ¹³C NMR spectra of these compounds provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. This allows for the confirmation of the carbon skeleton and the presence of various functional groups.

Table 1: Representative ¹H NMR Data for Related Benzotriazole (B28993) Structures

CompoundSolventChemical Shift (ppm)MultiplicityAssignmentReference
6-chloro-1-hydroxy-1,2,3-benzotriazoleDMSO7.42 - 8.30singletRing Protons asianpubs.org
1H-BenzotriazoleCDCl₃7.393, 7.946-Aromatic Protons chemicalbook.com
5-Methoxy-2-methylbenzothiazoleCDCl₃6.981, 7.448, 7.642-Aromatic Protons chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

For derivatives of 7H-thiazolo[3,2-b]-1,2,4-triazinone, IR spectra are routinely recorded to confirm the presence of key functional groups. semanticscholar.org In a study of 6-substituted-1-hydroxy-1,2,3-benzotriazoles, the absence of an absorption band in the 1650-1700 cm⁻¹ region, which is characteristic of a C=N linkage, was a key finding. asianpubs.org Instead, a band in the 1590-1625 cm⁻¹ region was observed. asianpubs.org The IR spectra of the ring system in these compounds showed absorptions in the 1510-875 cm⁻¹ range. asianpubs.org For 1H-benzotriazole aceto-hydrazide, characteristic peaks were observed for N-H stretching (3331.8 cm⁻¹ and 3063.8 cm⁻¹), O-H stretching (2935.8 cm⁻¹), and C=O stretching (1658.1 cm⁻¹). jocpr.com

Table 2: Key IR Absorption Bands for Related Benzotriazole Structures

CompoundWavenumber (cm⁻¹)AssignmentReference
6-substituted-1-hydroxy-1,2,3-benzotriazoles1590-1625C-N linkage asianpubs.org
6-substituted-1-hydroxy-1,2,3-benzotriazoles1510-875Ring system asianpubs.org
1H-benzotriazole aceto-hydrazide3331.8, 3063.8N-H stretching jocpr.com
1H-benzotriazole aceto-hydrazide2935.8O-H stretching jocpr.com
1H-benzotriazole aceto-hydrazide1658.1C=O stretching jocpr.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. For benzotriazole, UV-Vis spectroscopy has shown two primary absorption peaks at approximately 259 nm and 278 nm. researchgate.net The peak at 278 nm has been identified as the optimal wavelength for the determination of benzotriazole. researchgate.net This technique is fundamental in understanding the electronic structure and conjugation within the heterocyclic system.

Fluorescence Spectroscopy for Photophysical Property Assessment

Benzotriazole itself can be determined using fluorescence spectroscopy, with a detection limit of 0.155 mg/L. researchgate.net Thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives are of particular interest due to their fluorescent properties, which are influenced by their crystal packing. rsc.org These materials can exhibit fluorescence spanning the entire visible spectrum, from blue to orange-red. rsc.org Furthermore, some benzotriazole derivatives are used as fluorescent compounds and photostabilizers. researchgate.net The fluorescence intensity of these compounds can be influenced by factors such as pH and temperature. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, HRMS is used to fully characterize the synthesized compounds. semanticscholar.org This technique provides a highly accurate mass measurement, often to within a few parts per million, which serves as a definitive confirmation of the compound's identity. For example, in the characterization of a thiazolo[5,4-d]thiazole derivative, HRMS was used to find the experimental mass-to-charge ratio (m/z) which was then compared to the calculated value, confirming the molecular formula. mdpi.com

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. For a derivative of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one, single-crystal X-ray diffraction was used to characterize the regioselective intramolecular cyclization. nih.gov This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions, providing an unambiguous picture of the molecular structure. The Cambridge Structural Database (CSD) contains crystal structure data for benzotriazole, which can be a valuable reference for understanding the packing and intermolecular interactions in related structures. nih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of thiazole-containing compounds. By calculating various molecular properties, researchers can gain a deeper understanding of their chemical behavior.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. shd-pub.org.rs A smaller HOMO-LUMO gap suggests higher polarizability, lower kinetic stability, and consequently, greater chemical reactivity. researchgate.net

For thiazole (B1198619) derivatives, FMO analysis has been widely used to explain their optical and electronic properties. shd-pub.org.rs The interaction between occupied orbitals of one molecule and unoccupied orbitals of another is a key factor in chemical reactions. taylorandfrancis.com DFT calculations have been employed to determine the HOMO and LUMO energies of various thiazole and benzotriazole (B28993) derivatives, providing insights into their reaction mechanisms and potential as corrosion inhibitors or in other applications. shd-pub.org.rstaylorandfrancis.comresearchgate.net The HOMO-LUMO gap can also reveal information about charge transfer interactions within the molecule. shd-pub.org.rs

Parameter Significance Reference
HOMO Energy Indicates electron-donating ability; related to ionization potential. researchgate.netshd-pub.org.rs
LUMO Energy Indicates electron-accepting ability; related to electron affinity. researchgate.netshd-pub.org.rs
HOMO-LUMO Gap (ΔE) Reflects chemical reactivity, kinetic stability, and polarizability. A small gap implies high reactivity. researchgate.netshd-pub.org.rs

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govnih.gov The MEP map displays regions of positive, negative, and neutral electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

In an MEP map, red areas indicate regions of negative potential, which are rich in electrons and are likely sites for electrophilic attack. nih.gov Conversely, blue areas represent regions of positive potential, which are electron-deficient and are prone to nucleophilic attack. nih.gov Green areas denote regions of neutral potential. nih.gov

For thiazole and benzimidazole (B57391) derivatives, MEP analysis has been used to identify the most reactive parts of the molecule. nih.gov For instance, in some compounds, negative potential is localized over carbonyl groups, indicating their susceptibility to electrophilic attack. nih.gov This information is crucial for understanding intermolecular interactions, such as those between a drug and its biological target. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules, including their conformational changes and intermolecular interactions. nih.govphyschemres.org By simulating the movement of atoms over time, MD can provide insights into the stability of protein-ligand complexes and the nature of the interactions that hold them together. nih.govnih.gov

In the context of thiazole derivatives, MD simulations have been employed to assess the conformational stability of these compounds when bound to biological targets, such as enzymes. nih.govresearchgate.net For example, the root mean square deviation (RMSD) of the protein's backbone atoms can be monitored throughout the simulation to evaluate the stability of the complex. nih.gov A stable RMSD value suggests that the ligand remains securely bound in the active site. nih.gov

MD simulations have also been used to investigate the interactions between thiazole-containing compounds and their target proteins, identifying key hydrogen bonds and other non-covalent interactions that contribute to binding affinity. nih.govnih.gov This information is invaluable for understanding the mechanism of action of these compounds and for designing new derivatives with improved potency. nih.gov

Quantum Chemical Descriptors for Predicting Reactivity and Adsorption

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and its potential for adsorption onto surfaces. researchgate.netresearchgate.net These descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons. researchgate.net

Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. researchgate.net

Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. researchgate.net

These descriptors have been successfully used to correlate the theoretical properties of molecules with their experimentally observed behavior, such as their effectiveness as corrosion inhibitors. researchgate.net For example, a higher value of the electrophilicity index can indicate a greater propensity for a molecule to accept electrons and adsorb onto a metal surface. researchgate.net By analyzing these descriptors, researchers can predict the reactivity of different derivatives and guide the synthesis of new compounds with desired properties. researchgate.netresearchgate.net

Descriptor Definition Application Reference
Electronegativity (χ) Tendency to attract electrons.Predicts electron flow in a reaction. researchgate.net
Hardness (η) Resistance to change in electron distribution.Relates to stability and reactivity. researchgate.net
Softness (S) Reciprocal of hardness; a measure of polarizability.Indicates how easily the electron cloud is distorted. researchgate.net
Electrophilicity Index (ω) Propensity to accept electrons.Predicts the electrophilic character of a molecule. researchgate.net

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net Computational modeling plays a crucial role in modern SAR studies, allowing for the rational design of new molecules with enhanced potency and selectivity. mdpi.com

For thiazole and benzotriazole derivatives, computational SAR studies have been used to identify the key structural features that are responsible for their biological effects, such as antimicrobial or anticancer activity. nih.govresearchgate.net By comparing the activity of a series of related compounds, researchers can determine which substituents and functional groups are most important for activity. nih.gov

Molecular docking, a computational technique that predicts the preferred binding orientation of a ligand to a receptor, is often used in SAR studies to understand how different structural modifications affect binding affinity. nih.govresearchgate.net These computational insights can then be used to guide the synthesis of new derivatives with improved therapeutic potential. nih.gov

Excited-State Proton Transfer (ESPT) and Twisted Intramolecular Charge Transfer (TICT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESPT) and Twisted Intramolecular Charge Transfer (TICT) are two important photophysical processes that can occur in certain molecules upon excitation with light. These processes can significantly influence a molecule's fluorescence properties and have been studied in various thiazole and benzotriazole derivatives.

ESPT involves the transfer of a proton within a molecule in its excited state. nih.gov This process is often facilitated by the presence of an intramolecular hydrogen bond and can lead to the formation of a phototautomer with a different electronic structure and fluorescence emission. nih.gov The strengthening of hydrogen bonds in the excited state can promote the ESPT process. nih.gov

TICT is a process that involves a conformational change (twisting) in the excited state, leading to the formation of a charge-separated state. acs.orgrsc.org This can result in a significant red-shift in the fluorescence emission or even fluorescence quenching. acs.org The TICT mechanism has been proposed as a deactivation pathway for the excited states of some 2-arylbenzotriazoles. acs.org In some thiazolo[5,4-d]thiazole (B1587360) derivatives, it has been shown that ESIPT can trigger a TICT process. nih.gov

Applications in Advanced Materials and Organic Electronics

Organic Field-Effect Transistors (OFETs) Development

Derivatives of thiazolobenzotriazole (TBZ) have demonstrated considerable promise in the development of high-performance n-type organic field-effect transistors (OFETs). A notable example involves a conjugated molecule, NDI-TBZT-NDI, where a central thiazolobenzotriazole dithiophene (TBZT) unit is flanked by two naphthalenediimide (NDI) groups.

In a comparative study, the TBZ-based semiconductor exhibited an electron mobility (μe) an order of magnitude higher than a similar semiconductor based on benzothiadiazole (BT). The NDI-TBZT-NDI device achieved an impressive electron mobility of 0.151 cm²/Vs. This superior performance is attributed to more efficient charge injection and favorable film-forming properties. Furthermore, the NDI-TBZT-NDI based device demonstrated high air stability, retaining 80% of its initial mobility after being stored for one month under ambient conditions. In contrast, the benzothiadiazole counterpart showed limited air stability.

The enhanced stability of the TBZ-based material is linked to its lower Lowest Unoccupied Molecular Orbital (LUMO) level. While a LUMO level of around -4.0 eV is generally considered necessary for stable n-channel operation in air, the NDI-TBZT-NDI had a LUMO level of -3.65 eV, which was significantly deeper than that of the BT-based analogue (-3.49 eV). This suggests that the thiazolobenzotriazole unit is a key structural component for producing air-stable n-type organic semiconductors.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

While direct applications of 7H-Thiazolo[5,4-e]benzotriazole in OLEDs are still an emerging area of research, the broader class of benzotriazole (B28993) derivatives has shown potential as fluorescent materials. For instance, certain 2-phenyl-2H-benzotriazole dyes are known to exhibit fluorescence. researchgate.net The introduction of proton-donating substituents can modulate their fluorescent properties. researchgate.net

The development of dyad molecules, where blue fluorescent benzotriazole derivatives are linked to UV absorbers like 2-(2-hydroxyphenyl)-2H-benzotriazole (2HPBTA), has been explored to improve photostability. These hybrid compounds, while showing weaker fluorescence than the parent fluorophore, exhibit enhanced resistance to photoaging in films. This is attributed to the covalently linked benzotriazole unit not only absorbing harmful UV light but also providing a pathway for non-radiative deactivation.

Although specific research on this compound for OLEDs is limited, the known fluorescent properties of related benzotriazole compounds suggest that with appropriate molecular engineering, this heterocycle could be a valuable component in the design of new emitters or host materials for OLEDs.

Polymer Solar Cells (PSCs) and Organic Photovoltaics (OPV)

The unique electronic characteristics and structural adaptability of the benzotriazole nucleus make it a key component for enhancing the performance of polymer solar cells (PSCs). mdpi.comresearchgate.netcjps.org Both benzotriazole-based polymers and small molecules have been investigated as either electron donor or acceptor materials in the active layer of organic solar cells. mdpi.com

One area of focus has been the development of wide-bandgap polymers. For example, a polymer incorporating a Pyrrolo[3,4-f]benzotriazole-5,7-dione (TzBI) unit, a derivative of benzotriazole, has been synthesized. This polymer, when used as an electron donor in a bulk-heterojunction solar cell with a fullerene acceptor, exhibited a wide bandgap of 1.81 eV and a deep Highest Occupied Molecular Orbital (HOMO) energy level of -5.34 eV. This resulted in a power conversion efficiency (PCE) of 8.63%, which is a high value for single-junction organic solar cells based on wide-bandgap polymers. The promising results indicate that the TzBI unit is a valuable building block for high-performance PSCs.

The use of 5,6-difluorobenzotriazole units in conjugated polymers has also been shown to be advantageous. The fluorine atoms can effectively modify the energy levels and enhance optical absorption without negatively impacting molecular packing.

Semiconductor Properties and Charge Transport Mechanisms

The thiazolobenzotriazole (TBZ) moiety has been identified as a promising building block for creating n-type organic semiconductors. In the NDI-TBZT-NDI molecule, the TBZ unit contributes to a deeper LUMO level compared to analogous benzothiadiazole-based materials. d-nb.info This lower LUMO energy facilitates electron injection, a key factor for efficient n-type semiconductor performance.

The charge transport properties are also significantly influenced by the film morphology. The as-cast film of NDI-TBZT-NDI showed uniform amorphous structures, which is beneficial for the operation of thin-film transistors. d-nb.info Thermal treatment can enhance the crystallinity and formation of larger crystalline grains, which can impact charge transport.

The investigation of charge transport in conjugated polymers is crucial for optimizing device performance. In general, charge transport in these materials can be influenced by factors such as the polymer backbone's bending stiffness and the film's microstructure. For n-type naphthalene (B1677914) diimide (NDI) based polymers, reducing the π-conjugation length in the polymer backbone has been shown to improve mechanical flexibility while maintaining good carrier mobility.

Supramolecular Architectures and Crystal Engineering

The ability of molecules to self-assemble into well-defined supramolecular structures is a key aspect of crystal engineering and is crucial for tuning the properties of organic materials. While specific studies on the supramolecular architectures of this compound are not extensively documented, research on related heterocyclic systems provides insights into the types of interactions that can be expected.

For instance, the crystal structure of other triazole derivatives is often stabilized by a network of weak hydrogen and chalcogen bonds, as well as other noncovalent interactions. These cooperative interactions guide the supramolecular self-assembly in the crystalline state.

In the broader context of benzotriazole derivatives, they have been utilized as building blocks in various supramolecular architectures. For example, tripodal molecules with benzotriazolyl units can adopt specific conformations where the substituents are arranged in an alternating order above and below a central arene ring. The crystal packing in such structures is often governed by weak C-H···N hydrogen bonds.

Chemosensing and Environmental Detection Applications

Design Principles for Fluorescent Chemosensors

The design of fluorescent chemosensors based on thiazole (B1198619) and benzotriazole (B28993) scaffolds hinges on several key principles. These molecules often feature a π-conjugated system which is fundamental to their photophysical properties. The core structure, such as the rigid and planar backbone of Thiazolo[5,4-d]thiazoles (TTZs), provides inherent luminescence and high oxidative stability. scientificarchives.com

Key design strategies include:

Donor-Acceptor Architecture: Creating molecules with electron-rich (donor) and electron-deficient (acceptor) units linked by a π-conjugated bridge. For instance, a probe bearing an electron-rich pyrene (B120774) unit and an electron-deficient pyridine (B92270) unit linked through a Thiazolo[5,4-d]thiazole (B1587360) bridge exhibits modulated photophysical properties upon interaction with analytes. researchgate.net

Intramolecular Charge Transfer (ICT): The interaction with an analyte can enhance the ICT process within the sensor molecule, leading to a noticeable change in the emission spectrum, such as a bathochromic (red) shift. researchgate.net

Photoinduced Electron Transfer (PET): This process can be exploited for "turn-on" or "turn-off" sensing. In the absence of the analyte, the fluorescence is quenched by a nearby functional group. Upon binding the analyte, the PET process is inhibited, and fluorescence is restored. rsc.org

Multiple Coordination Sites: The presence of nitrogen and sulfur heteroatoms in the thiazole rings provides multiple sites for coordinating with metal ions, enhancing selectivity. rsc.org

Immobilization in Matrices: Incorporating these fluorescent indicators into matrices like polymer hydrogels or metal-organic frameworks (MOFs) can improve sensitivity and stability for practical applications. rsc.orgscientificarchives.com

Detection of Toxic Anions and Aromatic Compounds

Derivatives of Thiazolo[5,4-d]thiazole have been successfully integrated into luminescent metal-organic frameworks (LMOFs) for the detection of environmental contaminants, including toxic anions and aromatic compounds. scientificarchives.comscientificarchives.com These LMOFs can exhibit high selectivity and sensitivity, often operating through a fluorescence quenching mechanism where the fluorescence intensity of the framework decreases upon interaction with the target analyte. scientificarchives.com

For example, LMOFs constructed using the ligand 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ) have demonstrated the ability to detect various pollutants in aqueous solutions. scientificarchives.comscientificarchives.com The detection mechanism relies on the interaction between the analyte and the LMOF, which perturbs the electronic structure of the framework and quenches its luminescence. The sensitivity of these materials is quantified by the Stern-Volmer quenching constant (Ksv) and the limit of detection (LOD).

Microbial whole-cell biosensors are also emerging as a popular tool for the detection of aromatic compounds, leveraging the metabolic pathways of bacteria. nih.gov Additionally, chemiresistors and quartz crystal microbalance (QCM) sensors coated with molecularly imprinted polymers are being developed for the selective detection of volatile aromatic compounds like benzene (B151609), toluene, and xylene. nih.govresearchgate.net

Detection of Heavy Metal Ions and pH Sensing

The unique electronic properties and the presence of coordinating heteroatoms in thiazole-based compounds make them excellent candidates for detecting heavy metal ions. nih.govresearchgate.net Fluorescent chemosensors can be designed to signal the presence of specific metal ions through mechanisms like fluorescence enhancement ("turn-on") or quenching ("turn-off"). nih.gov

A notable example is the asymmetric probe 2-(pyren-1-yl)-5-(pyridin-4-yl)thiazolo[5,4-d]thiazole (PYTZ-P), which showed selective "turn-off" emission in the presence of mercury ions (Hg²⁺), with a very low detection limit of 8.43 × 10⁻⁸ M. researchgate.net Similarly, benzothiazole-based sensors have been developed for the ratiometric and colorimetric detection of zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺) ions. nih.gov

For pH sensing, the principle often involves the protonation or deprotonation of specific functional groups on the sensor molecule, which alters its electronic and photophysical properties. rsc.orgrsc.org For example, a probe's sensitivity to protons can manifest as a significant shift in its emission spectrum. researchgate.net The introduction of a phenolic group can lead to highly effective fluorescence quenching at near-neutral pH due to photoinduced electron transfer involving the deprotonated phenolate (B1203915) form. rsc.org By carefully selecting the indicator's structure and the immobilization matrix, the operational pH range can be tuned from acidic to alkaline conditions (pH 5–12). rsc.org

Metal-Organic Frameworks (MOFs) Incorporating Thiazolo[5,4-d]thiazole for Sensing

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Incorporating photoactive ligands like Thiazolo[5,4-d]thiazole (TTZ) derivatives into MOFs is an effective strategy for creating highly sensitive and selective luminescent sensors. rsc.orgscientificarchives.com The rigid, π-conjugated TTZ moiety acts as an excellent fluorophore and provides multiple coordination sites for building robust frameworks. scientificarchives.comrsc.org

These TTZ-based LMOFs are particularly useful for detecting environmental contaminants in water. scientificarchives.com They are typically synthesized via solvothermal methods, combining a TTZ-based ligand, such as 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ), with various dicarboxylate ligands and d¹⁰ metal cations like Zn²⁺ or Cd²⁺. scientificarchives.com The resulting frameworks often exhibit strong luminescence and high stability in aqueous solutions, a crucial feature for practical environmental sensing. scientificarchives.com The sensing mechanism usually involves fluorescence quenching, where the analyte interacts with the framework, leading to a decrease in emission intensity. scientificarchives.com These materials have shown great potential for detecting toxic anions, aromatic compounds, and heavy metal ions with high quenching constants and low detection limits. scientificarchives.com

Interactive Data Table: Performance of Thiazolo[5,4-d]thiazole-Based MOF Sensors

This table summarizes the sensing performance of various LMOFs incorporating Thiazolo[5,4-d]thiazole for different environmental contaminants in water.

MOF CompoundTarget AnalyteQuenching Constant (Ksv) (M⁻¹)Limit of Detection (LOD) (μM)Reference
LMOF based on DPTTZ and dicarboxylate ligandsAnionsData not specifiedData not specified scientificarchives.com
LMOF based on DPTTZ and dicarboxylate ligandsAromatic CompoundsData not specifiedData not specified scientificarchives.com
LMOF based on DPTTZ and dicarboxylate ligandsCationsData not specifiedData not specified scientificarchives.com
2-(pyren-1-yl)-5-(pyridin-4-yl)thiazolo[5,4-d]thiazole (PYTZ-P)Hg²⁺Not Applicable (Turn-off)0.0843 researchgate.net

Mechanistic Studies of Biological Activities in Model Systems

In vitro Antimicrobial Activity against Bacterial and Fungal Strains

Derivatives of the 7H-Thiazolo[5,4-e]benzotriazole scaffold have been investigated for their ability to inhibit the growth of various bacterial and fungal strains. Mechanistic studies have pointed towards multiple ways these compounds exert their antimicrobial effects.

Target-Specific Inhibition Mechanisms (e.g., Enzyme Inhibition, DNA Gyrase Inhibition)

A significant mechanism underlying the antibacterial activity of compounds related to the thiazole (B1198619) and benzotriazole (B28993) families is the inhibition of essential bacterial enzymes. Notably, the inhibition of DNA gyrase and topoisomerase IV has been identified as a key target. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of these enzymes, thiazolo-benzotriazole derivatives can disrupt their function, leading to a loss of cell viability and ultimately bacterial cell death. brc.hunih.govnih.gov For instance, studies on structurally related 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have demonstrated potent inhibition of E. coli DNA gyrase with IC50 values in the nanomolar range. brc.hu While direct evidence for this compound is still emerging, the established activity of related compounds suggests a similar mode of action.

Cellular Membrane Disruption Mechanisms

In addition to specific enzyme inhibition, some benzotriazole derivatives are thought to exert their antimicrobial effects by disrupting the integrity of the microbial cellular membrane. This mechanism involves the compound's ability to interfere with the lipid bilayer, leading to increased permeability and the leakage of essential intracellular components. This disruption of the cellular membrane ultimately results in cell death. The lipophilic nature of the benzotriazole moiety is believed to facilitate its interaction with and subsequent damage to the bacterial cell membrane. gsconlinepress.com

In vitro Antiviral Activity against RNA and DNA Viruses

The antiviral potential of benzotriazole derivatives has been explored against a spectrum of both RNA and DNA viruses. Research in this area has focused on understanding how these compounds interfere with the viral life cycle.

Interactions with Viral Replication Cycles (e.g., Viral Attachment Process)

Studies on benzotriazole-based compounds have revealed their ability to interfere with the early stages of viral infection, particularly the viral attachment process. By interacting with the viral particles or host cell receptors, these compounds can prevent the virus from binding to and entering the host cell, thereby inhibiting infection at its inception. For example, certain benzotriazole derivatives have shown selective activity against Coxsackievirus B5 (CVB5) by hijacking the viral attachment process. researchgate.netnih.gov This mechanism of action is particularly significant as it can prevent the initiation of the viral replication cascade.

Mechanism of Action in Protecting Infected Cells

Beyond preventing viral entry, some benzotriazole derivatives have been shown to protect cells that are already infected. One of the proposed mechanisms is the inhibition of viral helicase, an enzyme essential for the unwinding of viral genetic material during replication. By inhibiting this enzyme, the compounds can halt the viral replication process within the host cell. unica.it Furthermore, some derivatives have been observed to protect cells from the cytopathic effects induced by viral infections, such as apoptosis. researchgate.netnih.gov

In vitro Anticancer/Antitumoral Activity in Cell Lines

The cytotoxic effects of thiazolo-benzotriazole derivatives against various cancer cell lines have been a significant area of research. These studies aim to understand the molecular mechanisms through which these compounds induce cancer cell death.

Initial investigations into the anticancer properties of novel thiazole-5-carboxamide (B1230067) derivatives have shown activity against lung (A-549), liver (Bel7402), and intestine (HCT-8) cancer cell lines. mdpi.com Similarly, certain thiazole derivatives have been found to induce apoptotic and necrotic changes in murine lymphoma cells by causing fragmentation of the nucleus and destruction of the plasma membrane. researchgate.net

A novel benzotriazole derivative, 3-(1H-benzo[d] mdpi.comresearchgate.netopenmedicinalchemistryjournal.comtriazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (B1203000) (BmOB), has demonstrated anti-proliferative effects on several human tumor cell lines, with the human hepatocarcinoma BEL-7402 cell line being particularly susceptible. The mechanism of action for BmOB involves the generation of reactive oxygen species and the disruption of the mitochondrial membrane potential, leading to cell death. nih.gov

Furthermore, a series of new 1,3,4-oxadiazole (B1194373) derivatives containing a benzotriazole moiety have been synthesized and evaluated as potential focal adhesion kinase (FAK) inhibitors, showing inhibitory activity against MCF-7 and HT29 cell lines. researchgate.net The table below summarizes the in vitro anticancer activity of some representative benzotriazole and thiazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzotriazole N-acylarylhydrazoneColon (HT-29)Potent (low µM) researchgate.net
Benzotriazole Derivative (BmOB)Hepatocarcinoma (BEL-7402)Not specified nih.gov
Thiazolo[4,5-e]indazol-2-amineBreast (MCF-7)11.5 ± 0.8 cbijournal.com
Thiazolo[4,5-e]indazol-2-amineCervical (ME-180)11.5 ± 0.4 cbijournal.com
Thiazolo[4,5-e]indazol-2-amineLiver (Hep-G2)12.4 ± 0.5 cbijournal.com
Thiazolo[4,5-d]pyrimidineLeukemia (CCRF-CEM)Potent (low µM) mdpi.com
Thiazolo[4,5-d]pyrimidineColon (SW620)Potent (low µM) mdpi.com
Thiazolo[4,5-d]pyrimidineRenal (UO-31)Potent (low µM) mdpi.com

Induction of Apoptosis in Cancer Cell Lines

No published studies were found that specifically investigate the ability of this compound to induce apoptosis in cancer cell lines.

Inhibition of Key Enzymes in Tumor Progression

There is no available research data on the inhibitory effects of this compound on key enzymes involved in tumor progression.

DNA Interaction Studies

Scientific literature lacks studies detailing the mode and extent of interaction between this compound and DNA.

Other Potential Biological Activities in Model Systems (e.g., Anti-inflammatory, Analgesic, Antioxidant)

No experimental data has been published regarding the anti-inflammatory, analgesic, or antioxidant activities of this compound in model systems.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 7H-Thiazolo[5,4-e]benzotriazole and its Derivatives

The ligand characteristics of this compound are defined by its multiple heteroatoms, which can act as electron-pair donors (Lewis bases). The benzotriazole (B28993) part of the molecule contains three nitrogen atoms, while the thiazole (B1198619) ring contributes an additional nitrogen and a sulfur atom. This polydentate nature allows the molecule to bind to metal centers in various modes, such as monodentate, bidentate, or as a bridging ligand connecting multiple metal centers.

Derivatives of the parent compound can be designed to tune its electronic and steric properties. For instance, the addition of substituent groups to the benzene (B151609) ring could modify the electron density on the coordinating atoms, thereby influencing the stability and reactivity of the resulting metal complexes. The versatility of related heterocyclic ligands, such as triazoles and thiazoles, has been well-documented, where they act as effective coordinating agents for a wide range of transition metals. ginekologiaipoloznictwo.com The thioamide group within the thiazole structure is a particularly effective coordinating unit. ginekologiaipoloznictwo.com

Table 1: Potential Coordination Sites in this compound

Moiety Potential Donor Atoms Coordination Mode
Benzotriazole N1, N2, N3 Monodentate, Bidentate, Bridging

Synthesis and Characterization of Metal-Benzotriazole Complexes

The synthesis of metal complexes with ligands related to this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov For example, transition metal complexes of ligands like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been successfully prepared by refluxing an alcoholic solution of the ligand with metal salts such as copper(II) acetate (B1210297), nickel(II) acetate, or zinc(II) acetate in a 1:2 metal-to-ligand molar ratio. nih.gov A similar approach could be employed for this compound. The resulting complexes often precipitate from the solution and can be purified by recrystallization. ginekologiaipoloznictwo.comnih.gov

Characterization of these complexes involves a suite of analytical techniques to confirm their structure and composition:

Elemental Analysis: Determines the empirical formula of the complex.

FT-IR Spectroscopy: Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-N, C-S) upon complexation. ijper.org

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the ligand's structure and how it changes upon binding to a metal. Changes in the chemical shifts of protons and carbons near the binding sites are indicative of coordination. ginekologiaipoloznictwo.comnih.gov

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex and helps to deduce the coordination geometry around the metal ion. nih.gov

Thermal Analysis (TGA/DTA): Studies the thermal stability of the complexes and can reveal the presence of solvent molecules, like water, in the coordination sphere. sapub.org

X-ray Diffraction: Provides definitive proof of the molecular structure and the coordination environment of the metal ion. nih.gov

Applications in Catalysis

Heterocyclic compounds containing triazine and thiazole rings have demonstrated significant potential in photocatalysis. rsc.org For instance, a covalent triazine framework functionalized with a thiazolo[5,4-d]thiazole (B1587360) moiety showed excellent photocatalytic activity for hydrogen production and dye degradation. rsc.org The introduction of the thiazole-containing heterocycle was found to narrow the material's band gap and improve the separation and transfer of photogenerated electron-hole pairs. rsc.org

Given these findings, it is plausible that metal complexes of this compound could also serve as effective catalysts. The ligand's ability to stabilize various metal centers in specific geometries and electronic states is key to catalytic activity. The fused aromatic system could participate in electron-transfer processes, making these complexes candidates for redox catalysis. Polymer-supported benzotriazoles have also been utilized as catalysts in organic synthesis. nih.gov

Corrosion Inhibition Mechanisms on Metal Surfaces

Benzotriazole and its derivatives are renowned for their efficacy as corrosion inhibitors, particularly for copper and its alloys, as well as for steel. science.gov The inhibitive properties of this compound are attributed to its ability to adsorb onto a metal surface and form a protective barrier that insulates the metal from the corrosive environment.

The mechanism of inhibition involves the interaction of the lone pair electrons of the nitrogen and sulfur atoms with the vacant d-orbitals of the metal atoms on the surface. researchgate.net This interaction leads to the formation of a coordinated layer. The planar orientation of the molecule allows for maximum surface coverage, creating a hydrophobic film that repels corrosive agents like water and chloride ions.

The primary step in corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface. This process can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation). For benzotriazole-type inhibitors, chemisorption is the dominant mechanism, where strong coordinate bonds are formed between the heteroatoms and the surface metal atoms. nih.gov

Studies on related inhibitors show that the adsorption process often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net This adsorbed layer acts as a passive film, blocking the active sites for corrosion and preventing both anodic and cathodic reactions. The presence of the thiazole ring in this compound, with its additional sulfur atom, can enhance this adsorption process, as sulfur is known to have a strong affinity for many metal surfaces. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the interactions between inhibitor molecules and metal surfaces at an atomic level. researchgate.net Theoretical studies on benzotriazole have shown that the molecule can adsorb strongly onto transition metal surfaces through the formation of bonds involving its nitrogen atoms and the metal's d-orbitals. researchgate.net

These models can calculate various quantum chemical parameters to predict inhibition efficiency:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal's vacant orbitals, leading to stronger adsorption.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition.

Adsorption Energy (E_ads): A large negative value indicates a spontaneous and strong adsorption process. researchgate.net

Theoretical calculations for a molecule like this compound would likely reveal multiple favorable adsorption sites due to its array of heteroatoms, confirming its potential as a highly effective corrosion inhibitor. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Benzotriazole
Thiazole
Copper(II) acetate
Nickel(II) acetate
Zinc(II) acetate
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes for Complex Derivatives

The advancement of applications for 7H-Thiazolo[5,4-e]benzotriazole hinges on the ability to create a diverse library of derivatives. Future research will likely focus on moving beyond traditional condensation reactions to more sophisticated and efficient synthetic methodologies. Strategies such as C-H bond functionalization, which have been successfully applied to related benzo gsconlinepress.commdpi.comthiazolo[2,3-c] gsconlinepress.comechemi.comnih.govtriazoles, offer a powerful tool for late-stage modification, allowing for the introduction of various functional groups onto the core scaffold with high precision and atom economy. nih.gov

Exploring eco-friendly reaction conditions, such as the use of deep eutectic solvents or microwave-assisted synthesis, could provide greener and more rapid access to these compounds, as has been demonstrated for thiazolo[5,4-d]thiazoles. mdpi.comnih.gov The development of regioselective synthesis is crucial, given that the benzotriazole (B28993) moiety has multiple nitrogen atoms available for substitution. gsconlinepress.commdpi.com Such control will be essential for establishing clear structure-activity relationships in subsequent biological or material-based studies. The synthesis of asymmetric and more complex derivatives will open the door to fine-tuning the molecule's properties for specific applications. mdpi.com

Exploration of Advanced Optoelectronic Devices and High-Performance Materials

The rigid, planar, and π-conjugated structure of the this compound core suggests significant potential in the field of organic electronics. Related heterocyclic systems, particularly thiazolo[5,4-d]thiazole (B1587360) (TzTz), are known for their use in optoelectronic devices due to their electron-deficient nature and high oxidative stability. mdpi.comresearchgate.net Similarly, benzotriazole has been incorporated into donor-acceptor copolymers for applications in organic photovoltaics (OPVs) and electrochromic devices. metu.edu.trresearchgate.net

Future work should involve the synthesis of this compound derivatives and the systematic study of their photophysical properties. By strategically adding electron-donating or electron-withdrawing groups, it should be possible to modulate the HOMO/LUMO energy levels and the optical band gap. This could lead to the development of novel materials for:

Organic Light-Emitting Diodes (OLEDs): The scaffold could serve as a novel host or emissive material, with the potential for high thermal stability and tunable emission colors from blue to red. nih.gov

Organic Photovoltaics (OPVs): As an acceptor unit within a donor-acceptor polymer, the strong electron-withdrawing character could promote efficient charge separation, leading to high power conversion efficiencies. metu.edu.trrsc.org

High-Performance Polymers: Incorporation into polymer backbones could yield materials with high thermal stability and specific electronic properties suitable for advanced coatings, membranes, or electronic components. nih.gov

Compound FamilyKey Optoelectronic PropertiesPotential ApplicationReference
Thiazolo[5,4-d]thiazole (TzTz) Derivatives Rigid backbone, extended π-conjugation, high oxidative stability, tunable fluorescence.OLEDs, OPVs, Organic Dyes nih.govmdpi.comresearchgate.net
Benzotriazole-based Copolymers Strong electron-accepting unit, used in donor-acceptor systems to lower band gaps.OPVs, Electrochromic Devices metu.edu.trresearchgate.net
Symmetric Donor-Acceptor-Donor TzTz Can be used for phosphor-converted color-tuning and white-light emission.Solid-State Lighting rsc.org

This table presents data for structurally related compound families to infer the potential of this compound.

Rational Design of Targeted Biological Agents based on Mechanistic Insights

Benzotriazole is a highly versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antiviral, antifungal, and anticancer effects. nih.govgsconlinepress.comnih.gov The thiazole (B1198619) ring is also a privileged structure found in numerous therapeutic agents. The fusion of these two entities in this compound creates a unique chemical space for the development of novel, highly targeted biological agents.

Future research should pivot towards a mechanism-based approach. Instead of broad screening, efforts should focus on designing derivatives to inhibit specific biological targets. For instance, related thiazolo-fused heterocycles have been investigated as multi-target kinase inhibitors for diseases like Alzheimer's, and as topoisomerase inhibitors for cancer therapy. nih.govnih.gov

Emerging opportunities include:

Targeted Anticancer Agents: Designing derivatives to inhibit specific protein kinases (e.g., CK2, CDK5), which are often dysregulated in cancer. nih.govnih.gov

Novel Antimicrobials: Exploring mechanisms beyond simple cell lysis, such as the inhibition of essential bacterial enzymes like DNA gyrase, to combat resistant strains. nih.gov

Antiviral Compounds: Developing agents that interfere with specific stages of the viral life cycle, such as viral entry or replication, an area where other benzotriazole derivatives have shown promise. nih.gov

Molecular docking and structure-activity relationship (SAR) studies will be paramount in guiding the synthesis of potent and selective agents, minimizing off-target effects. nih.govnih.gov

Integration into Multifunctional Sensing Platforms

The inherent electronic and photophysical properties that make this compound a candidate for optoelectronic devices also make it suitable for sensing applications. The extended π-system can be sensitive to its local environment, and interactions with analytes can induce measurable changes in fluorescence or electronic conductance. oejournal.org

Future research can explore the functionalization of the this compound scaffold with specific recognition moieties to create highly selective sensors. Opportunities exist in the development of:

Chemosensors: Designing derivatives that can selectively bind to and detect specific metal ions or small organic molecules through colorimetric or fluorometric responses.

Biosensors: Conjugating the scaffold to biomolecules like antibodies or nucleic acids to create platforms for detecting disease biomarkers.

Environmental Sensors: Creating materials that can detect pollutants or hazardous substances in air or water.

The rigidity of the fused ring system could provide a stable platform for sensor construction, while its tunable fluorescence offers a sensitive signal transduction mechanism.

Scale-Up and Industrial Application Potential in Niche Areas

For this compound to transition from a laboratory curiosity to a commercially viable product, research into scalable and cost-effective synthesis is essential. While initial discovery may rely on complex, multi-step syntheses, future work must focus on process optimization to improve yields and reduce costs. nih.gov The development of solvent-free or flow-chemistry-based production methods could enhance safety, efficiency, and environmental friendliness. gsconlinepress.commdpi.com

Potential niche industrial applications for derivatives of this compound include:

Agrochemicals: Related benzo gsconlinepress.commdpi.comthiazolo[2,3-c] gsconlinepress.comechemi.comnih.govtriazoles, such as Tricyclazole, are used commercially as fungicides. nih.gov This suggests a potential application for tailored this compound derivatives in crop protection.

Specialty Polymers and Dyes: For applications where high thermal stability and specific optoelectronic properties are required, such as in aerospace, defense, or high-end electronics, the cost of a specialized molecular scaffold can be justified.

Pharmaceutical Intermediates: The core structure itself is considered a bulk drug intermediate, indicating its value as a starting point for the synthesis of complex active pharmaceutical ingredients (APIs). echemi.com

Successfully scaling up production will require collaboration between academic researchers and industrial chemists to address challenges related to reagent cost, process safety, and purification at an industrial scale.

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